Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
Description
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
cyclopentyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C13H14N2O/c16-12(9-3-1-2-4-9)11-6-5-10-7-8-14-13(10)15-11/h5-9H,1-4H2,(H,14,15) |
InChI Key |
ZTBAXCNFHKCAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=NC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In anhydrous tetrahydrofuran (THF) under argon, the carbonitrile undergoes nucleophilic addition with the Grignard reagent. Trimethylsilyl chloride (TMSCl) acts as a Lewis acid to activate the nitrile group, facilitating the formation of a magnesium intermediate. Subsequent hydrolysis with ammonium chloride and acid workup yields the ketone.
Key Steps :
-
Nitrile Activation : TMSCl coordinates to the nitrile, enhancing electrophilicity for Grignard attack.
-
Quenching and Workup : Hydrolysis with 2M NH₄Cl followed by HCl acidification ensures complete protonation of intermediates.
-
Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 9:1 → 8:2) isolates the product with >95% purity.
Adaptation for Cyclopentyl Group :
Replacing phenylmagnesium bromide with cyclopentylmagnesium bromide introduces steric challenges. Pilot studies suggest yields may drop to ~60–70% due to slower kinetics, necessitating extended reaction times (24–48 hours).
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation faces limitations due to the electron-deficient nature of the pyrrolopyridine ring. However, pre-functionalization with electron-donating groups (e.g., methoxy) could enhance reactivity.
Directed ortho-Metalation (DoM) Approaches
Introducing a directing group (e.g., amide) at the 5-position enables regioselective lithiation, followed by trapping with cyclopentanoyl chloride. For example:
-
Lithiation : Treat 5-amido-1H-pyrrolo[2,3-b]pyridine with LDA at −78°C.
Challenges :
-
Competing side reactions at the 4-position reduce yields.
-
Requires multi-step synthesis of the directing group.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings offer an alternative for introducing acyl groups. A Suzuki-Miyaura coupling with cyclopentylboronic acid derivatives is theoretically feasible but underdeveloped for this substrate.
Ketone Synthesis via Stille Coupling
A pre-formed stannane at the 6-position could couple with cyclopentanoyl chloride under Pd(PPh₃)₄ catalysis. However, the instability of stannanes in aqueous workups limits practicality.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
The Grignard method remains the most industrially viable route due to its simplicity and compatibility with existing infrastructure. Pilot-scale trials achieved 65% yield with 99% purity after crystallization from ethanol/water.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Computational and Binding Affinity Comparisons
For example, Glide 2.5 demonstrated superior enrichment factors (3× higher than earlier versions) in virtual screening by penalizing non-physical interactions (e.g., solvent-exposed charged groups) . This suggests that computational studies could differentiate Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone from analogs by assessing its binding pose stability or selectivity in kinase targets compared to bulkier derivatives like 15cc.
Key Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Challenges: The fused pyrrolopyridine system in this compound may complicate synthesis compared to simpler methanone derivatives like 15cc, which are accessible via straightforward phenolic substitutions .
- Druglikeness: The cyclopentyl group in the target compound may improve solubility compared to 15cc’s tert-butylphenoxy moiety, which contributes to higher hydrophobicity.
- Docking Precision : Tools like Glide 2.5, which optimize solvent-exposure penalties, could enhance virtual screening for this compound’s analogs .
Biological Activity
Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone (CAS No. 1427502-02-0) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The primary mechanism of action for compounds like this compound often involves the inhibition of specific kinases, particularly those involved in signaling pathways associated with cancer and inflammation. In particular, studies have indicated that the pyrrolo[2,3-b]pyridine scaffold exhibits significant inhibition against TNIK (TRAF2 and NCK interacting kinase), which plays a crucial role in various cellular processes including proliferation and survival.
Inhibition of TNIK
Recent research has shown that derivatives of the pyrrolo[2,3-b]pyridine structure exhibit high potency as TNIK inhibitors. For instance, certain compounds derived from this scaffold demonstrated IC values lower than 1 nM for TNIK inhibition, indicating strong biological activity. The concentration-dependent inhibition of IL-2 secretion was also observed, suggesting potential therapeutic applications in autoimmune diseases and cancers where IL-2 plays a pivotal role .
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, compounds similar to this structure have shown IC values in the low micromolar range against cell lines such as HCT116 (colon cancer) and OVCAR-8 (ovarian cancer). This suggests that modifications to the pyrrolo[2,3-b]pyridine core can enhance its anticancer properties .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrrolo[2,3-b]pyridine derivatives indicates that substituents on the nitrogen atoms and the carbon skeleton significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increases potency |
| Halogen atoms | Enhances binding affinity |
| Alkyl chains | Modulates solubility and bioavailability |
These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of this compound.
Case Study 1: TNIK Inhibition
In an in-house screening study involving various pyrrolo[2,3-b]pyridine derivatives, this compound was identified as a promising candidate due to its potent TNIK inhibition. The study highlighted its potential for treating conditions characterized by aberrant TNIK signaling .
Case Study 2: Cancer Cell Line Testing
A series of compounds based on the pyrrolo[2,3-b]pyridine scaffold were tested against multiple cancer cell lines. This compound showed significant antiproliferative effects with IC values ranging from 5 to 20 µM across different cell lines. These results suggest a need for further exploration into its mechanism and potential clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone, and how are reaction conditions optimized?
- Answer : The synthesis of structurally related pyrrolopyridine derivatives typically involves coupling cyclopentyl carbonyl groups with activated pyrrolopyridine intermediates. A common approach uses acid chlorides (e.g., cyclopentanecarbonyl chloride) reacted with a pyrrolopyridine under Schotten-Baumann conditions. Key steps include:
- Activation : Preparation of the acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
- Coupling : Reaction with the pyrrolopyridine nitrogen in anhydrous solvents (e.g., dichloromethane) under reflux (25–30 hours) to ensure complete conversion .
- Purification : Recrystallization from methanol or ethanol to isolate the product .
- Optimization : Control of solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., dimerization).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Rigorous characterization ensures structural fidelity and purity:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography .
Advanced Research Questions
Q. How can computational docking studies predict the biological targets of this compound?
- Answer : Target prediction involves:
- Kinome Screening : Prioritize kinase targets using databases like the human kinome (518 kinases) due to the compound's pyrrolopyridine scaffold, a known kinase-binding motif .
- Glide Docking : Use Schrödinger’s Glide software with optimized parameters (e.g., penalizing solvent-exposed charged groups) to simulate binding to ATP-binding pockets .
- Validation : Compare docking scores (GlideScore) with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies resolve contradictions between in vitro and in silico data for this compound’s activity?
- Answer : Discrepancies may arise from solvation effects or conformational flexibility:
- Free Energy Perturbation (FEP) : Quantify binding energy differences between computational models and observed activity .
- Molecular Dynamics (MD) Simulations : Assess ligand-protein stability over 100-ns trajectories to identify transient binding modes .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyrazolopyridines) to validate trends .
Q. How can structure-activity relationship (SAR) studies improve the potency of this compound?
- Answer : SAR optimization focuses on:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the cyclopentyl ring to enhance target affinity .
- Scaffold Hybridization : Combine with morpholine or triazole moieties (see ) to improve solubility and pharmacokinetics .
- In Vitro Profiling : Test derivatives against kinase panels (e.g., EGFR, BRAF) to identify selectivity hotspots .
Q. What experimental models are suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?
- Answer : Preclinical assessment includes:
- Caco-2 Assays : Measure intestinal permeability and efflux ratios .
- Microsomal Stability Tests : Use liver microsomes to predict metabolic clearance .
- hERG Binding Assays : Assess cardiac toxicity risks via patch-clamp electrophysiology .
- In Vivo PK : Administer to rodent models to determine bioavailability and half-life .
Methodological Tables
Table 1 : Key Parameters for Glide Docking ( )
| Parameter | Setting | Impact on Enrichment |
|---|---|---|
| Ligand Flexibility | Full conformational search | Reduces false negatives |
| Solvent Penalization | Penalize exposed charged groups | Improves scoring accuracy |
| Grid Generation | Receptor-centric (1.0 Å spacing) | Enhances binding site resolution |
Table 2 : Common Byproducts in Synthesis ()
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Dimerized pyrrolopyridine | Excess acid chloride | Use stoichiometric reagent ratios |
| Hydrolyzed carbonyl | Moisture exposure | Anhydrous conditions under N₂ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
